molecular formula C7H11NS B2778690 Spiro[2.3]hexane-5-carbothioamide CAS No. 2137691-11-1

Spiro[2.3]hexane-5-carbothioamide

Cat. No. B2778690
CAS RN: 2137691-11-1
M. Wt: 141.23
InChI Key: SQBMOCQXPODJFN-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-carbothioamide, also known as SCH-23390, is a selective dopamine D1 receptor antagonist. It was first synthesized in the late 1970s and has since been widely used in scientific research.

Mechanism of Action

Spiro[2.3]hexane-5-carbothioamide works by binding to the dopamine D1 receptor and preventing dopamine from binding to it. This inhibits the downstream signaling pathways that are activated by dopamine binding to the receptor. As a result, the physiological effects of dopamine are blocked.
Biochemical and Physiological Effects:
Spiro[2.3]hexane-5-carbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate in the prefrontal cortex, which is thought to be involved in the cognitive effects of dopamine. It has also been shown to decrease the activity of the cAMP-dependent protein kinase, which is involved in a number of cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Spiro[2.3]hexane-5-carbothioamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to study the specific effects of this receptor without affecting other dopamine receptors. However, one limitation of using Spiro[2.3]hexane-5-carbothioamide is that it has a relatively short half-life, which means that it needs to be administered frequently in experiments.

Future Directions

There are a number of future directions for research on Spiro[2.3]hexane-5-carbothioamide. One area of interest is its potential use in treating various neurological and psychiatric disorders. It has been shown to be effective in treating Parkinson's disease in animal models, and there is interest in studying its potential use in other disorders such as schizophrenia and addiction. Another area of interest is in understanding the role of the dopamine D1 receptor in various physiological processes. Further research is needed to fully understand the mechanisms underlying the effects of Spiro[2.3]hexane-5-carbothioamide and its potential therapeutic applications.
Conclusion:
In conclusion, Spiro[2.3]hexane-5-carbothioamide is a selective dopamine D1 receptor antagonist that has been widely used in scientific research. Its high selectivity for the dopamine D1 receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. While there are limitations to its use in lab experiments, there is still much to be learned about the biochemical and physiological effects of Spiro[2.3]hexane-5-carbothioamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of Spiro[2.3]hexane-5-carbothioamide involves the reaction of 2,3-dichloroquinoxaline with thiourea. The resulting product is then reacted with 2,2-dimethyl-1,3-propanediamine to yield Spiro[2.3]hexane-5-carbothioamide. The overall yield of this process is around 15%.

Scientific Research Applications

Spiro[2.3]hexane-5-carbothioamide is mainly used in scientific research to study the dopamine D1 receptor. It has been shown to be a highly selective antagonist for this receptor and is often used to block its activity. This allows researchers to study the role of the dopamine D1 receptor in various physiological processes.

properties

IUPAC Name

spiro[2.3]hexane-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS/c8-6(9)5-3-7(4-5)1-2-7/h5H,1-4H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBMOCQXPODJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2.3]hexane-5-carbothioamide

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